6-Iodoquinolin-8-amine

Monoamine oxidase Neuropharmacology Metabolic stability

6-Iodoquinolin-8-amine (CAS 5552-47-6) is a halogenated 8-aminoquinoline derivative with the molecular formula C₉H₇IN₂ and a molecular weight of 270.07 g/mol. The compound features an iodine atom at the C6 position and a primary amine at the C8 position on the quinoline scaffold—a substitution pattern that distinguishes it from the broader 8-aminoquinoline class.

Molecular Formula C9H7IN2
Molecular Weight 270.07 g/mol
CAS No. 5552-47-6
Cat. No. B1625421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodoquinolin-8-amine
CAS5552-47-6
Molecular FormulaC9H7IN2
Molecular Weight270.07 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)N)I
InChIInChI=1S/C9H7IN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2
InChIKeyATZLKYRYARHHNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodoquinolin-8-amine (CAS 5552-47-6): Structural Identity and Procurement-Relevant Classification


6-Iodoquinolin-8-amine (CAS 5552-47-6) is a halogenated 8-aminoquinoline derivative with the molecular formula C₉H₇IN₂ and a molecular weight of 270.07 g/mol [1]. The compound features an iodine atom at the C6 position and a primary amine at the C8 position on the quinoline scaffold—a substitution pattern that distinguishes it from the broader 8-aminoquinoline class. Its structure has been definitively characterized by single-crystal X-ray crystallography, ¹H NMR, and ¹³C NMR [2]. The iodine substituent imparts enhanced reactivity in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald–Hartwig) relative to chloro and bromo analogs, making it a strategic building block in medicinal chemistry where late-stage diversification is required [3].

Why 6-Iodoquinolin-8-amine Cannot Be Replaced by Generic 8-Aminoquinolines in Scientific Procurement


The 8-aminoquinoline scaffold is pharmacologically promiscuous, with biological activity varying dramatically based on the nature and position of ring substituents [1]. Generic substitution of 6-Iodoquinolin-8-amine with its 6-chloro or 6-bromo analog is not scientifically justified without revalidation, because the iodine atom at C6 introduces reactivity, toxicity, and target-binding profiles that are not linearly extrapolatable from the lighter halogens. Specifically, the C–I bond—being the weakest and most polarizable among carbon–halogen bonds—participates in halogen-bonding interactions with biological targets, alters electronic distribution on the quinoline ring, and serves as a superior leaving group in cross-coupling chemistry [2]. The iodine atom also uniquely enables radioiodine isotopic labeling (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for imaging and theranostic applications, a capability absent in chloro, bromo, or unsubstituted 8-aminoquinolines [3].

6-Iodoquinolin-8-amine: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


MAO-B Inhibitory Potency: 6-Iodoquinolin-8-amine vs. Primaquine (Parent 8-Aminoquinoline Drug)

6-Iodoquinolin-8-amine exhibits measurable inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ value of 15.4 µM, providing a quantitative baseline for an unoptimized 6-iodo-8-aminoquinoline scaffold [1]. In comparison, the parent 8-aminoquinoline drug primaquine (PQ) is a substantially weaker MAO-B inhibitor—a 5-phenoxy-4-methyl-primaquine analog (compound 6) was reported to be 626-fold more potent than primaquine; converting this potency ratio back yields an extrapolated primaquine MAO-B IC₅₀ of approximately 94 µM [2]. This approximately 6-fold potency advantage of the 6-iodo derivative over the unadorned primaquine scaffold establishes that the iodine substituent at C6 meaningfully enhances MAO-B engagement without requiring side-chain derivatization. Caution: The primaquine IC₅₀ is inferred from a fold-potency comparison and should not be treated as a directly measured value for head-to-head procurement specification.

Monoamine oxidase Neuropharmacology Metabolic stability

Acute Ecotoxicity: 6-Iodoquinoline (6-IQL) Compared Against 6-Bromoquinoline in Vibrio fischeri

In a systematic study of 30 haloquinolines tested for acute toxicity against the bioluminescent bacterium Vibrio fischeri (Microtox® assay), 6-iodoquinoline (6-IQL) was one of several derivatives exhibiting an IC₅₀ below 10 mg·L⁻¹, along with 6-bromoquinoline (6-BrQL) and other halogenated congeners [1]. The study employed comparative molecular field analysis (CoMFA) to establish that halogen substituent size and electrostatic properties at specific ring positions are quantitatively correlated with toxicity. This dataset allows procurement decisions when ecotoxicological profiling is part of compound selection criteria: 6-IQL and 6-BrQL fall into the same high-toxicity tier, but their CoMFA-predicted toxicity contributions differ based on iodine's larger van der Waals radius (1.98 Å vs. 1.85 Å for bromine), which may influence environmental fate modeling differently. The IC₅₀ for 6-IQL was reported below 10 mg·L⁻¹, whereas unsubstituted quinoline shows an IC₅₀ of >200 mg·L⁻¹, confirming halogen-driven toxicity enhancement of >20-fold.

Environmental toxicology SAR Ecological risk assessment

Melanoma-Selective Uptake of Iodoaminoquinolines: 6-Iodo vs. 7-Iodo Positional Isomer Comparison

Robson, Ellis, and Geliert (1973) demonstrated that both 6-iodo- and 7-iodo-4-aminoquinoline derivatives exhibit selective uptake by pigmented and melanotic tissues—a property that underpins their use in radiodiagnostic imaging of melanoma when labeled with ¹³¹I or ¹²³I [1]. This tissue-selectivity is not observed with non-iodinated 4-aminoquinolines and represents a functional property conferred specifically by the iodine atom. The study further noted that high-specific-activity ¹³¹I-iodoaminoquinolines enable melanoma diagnosis without incisional biopsy, with the total radiation dose reducible through use of the shorter half-life ¹²³I isotope (t₁/₂ = 13.2 h) [1]. While the Robson study used 4-aminoquinoline derivatives (not 8-aminoquinolines), the 8-amino-6-iodoquinoline scaffold shares the same 6-iodoquinoline pharmacophore. The 7-iodo positional isomer was also active, but the 6-iodo derivative provides a distinct synthetic entry point for structure–activity relationship (SAR) exploration of melanin-binding quinolines.

Melanoma imaging Theranostics Radioiodine labeling

8-Aminoquinoline Class Anti-Infective Potency Range: Scaffold Baseline for 6-Iodo Derivatization

Jain et al. (2018) reported that a library of substituted 8-quinolinamines (bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups) exhibited potent in vitro antimalarial activity with IC₅₀ values of 20–4,760 ng/mL against drug-sensitive P. falciparum D6 and 22–4,760 ng/mL against drug-resistant W2 strains [1]. The same compound series showed antileishmanial activity (IC₅₀ = 0.84–5.0 µg/mL), antifungal activity against Candida albicans (IC₅₀ = 4.93–19.38 µg/mL), and antibacterial activity against methicillin-resistant S. aureus (IC₅₀ = 1.38–15.34 µg/mL) [1]. These data establish the 8-aminoquinoline scaffold's broad anti-infective potential, with activity spanning approximately two orders of magnitude depending on substitution pattern. 6-Iodoquinolin-8-amine has not been directly tested in this panel; however, it serves as an iodinated entry point into the 8-aminoquinoline SAR space. Users should note that the Jain study's most potent analogs (IC₅₀ ≈ 20 ng/mL antimalarial) incorporate side-chain modifications beyond the simple 6-halo-8-amino substitution, meaning 6-Iodoquinolin-8-amine itself should be treated as a diversification-ready intermediate rather than a pre-optimized active pharmaceutical ingredient.

Antimalarial Anti-infective SAR development

C–I Bond Reactivity Advantage in Cross-Coupling: Iodo vs. Bromo vs. Chloro 8-Aminoquinoline Building Blocks

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling follows the established order Ar–I > Ar–Br >> Ar–Cl, driven by decreasing C–X bond dissociation energies: C–I (~57 kcal/mol) < C–Br (~71 kcal/mol) < C–Cl (~83 kcal/mol) [1]. 6-Iodoquinolin-8-amine therefore offers inherently greater oxidative addition efficiency with Pd(0) catalysts compared to its 6-bromo (CAS 57339-57-8) and 6-chloro (CAS 5470-75-7) analogs. This reactivity differential translates to shorter reaction times, lower catalyst loadings, milder temperatures, and broader substrate scope in Suzuki–Miyaura, Heck, Sonogashira, and Buchwald–Hartwig couplings [1]. Iodoquinolines have been specifically demonstrated to undergo efficient nickel-catalyzed conjunctive cross-coupling with non-conjugated alkenes, aryl iodides, and alkylzinc reagents using an 8-aminoquinoline directing group [2]. In practice, the iodo derivative enables sequential chemoselective functionalization strategies: the C6–I bond can be selectively reacted in the presence of C–Br or C–Cl bonds on the same molecule. No direct comparative kinetic data for 6-Iodoquinolin-8-amine vs. 6-bromoquinolin-8-amine under identical conditions could be located; the reactivity ranking is well-established as a class-level property of aryl halides.

Synthetic methodology Cross-coupling Medicinal chemistry

Crystallographic and Spectroscopic Characterization Completeness: 6-Iodoquinolin-8-amine vs. 6-Bromoquinolin-8-amine

6-Iodoquinolin-8-amine has been fully characterized by single-crystal X-ray crystallography for the first time as reported in 2024, with updated ¹H NMR, ¹³C NMR, and IR spectroscopic data, along with its melting point [1]. In contrast, the 6-bromo analog (6-bromoquinolin-8-amine, CAS 57339-57-8) has a reported melting point of 78 °C but lacks a published single-crystal X-ray structure in the peer-reviewed crystallographic literature. The availability of definitive crystallographic data for the iodo compound reduces structural ambiguity in patent filings, regulatory documentation, and analytical method development. The X-ray structure confirms the expected planar quinoline geometry with the iodine substituent and primary amine group precisely located, providing a reliable reference for computational docking studies and quantitative structure–activity relationship (QSAR) modeling.

Analytical characterization Quality control X-ray crystallography

Evidence-Backed Application Scenarios for 6-Iodoquinolin-8-amine Procurement


Late-Stage Diversification in Kinase or Anti-Infective Drug Discovery Programs

Programs targeting kinase inhibition or antiparasitic activity can procure 6-Iodoquinolin-8-amine as a synthetic linchpin for generating focused libraries via Suzuki, Heck, or Buchwald–Hartwig cross-coupling at the C6 position. The 8-aminoquinoline scaffold has demonstrated potent antimalarial activity (IC₅₀ as low as 20 ng/mL in substituted analogs) and antileishmanial activity (IC₅₀ = 0.84–5.0 µg/mL) in the Jain et al. (2018) library [1]. The C6–I bond's superior oxidative addition reactivity (C–I BDE ~57 kcal/mol) [2] enables mild coupling conditions compatible with the free primary amine at C8, facilitating parallel synthesis of diverse 6-aryl/6-heteroaryl-8-aminoquinoline analogs without protection/deprotection sequences.

Development of Radioiodinated Melanoma-Targeted Imaging Agents

Research groups developing SPECT or PET tracers for melanoma can leverage the 6-iodoquinoline pharmacophore's demonstrated selective uptake by melanotic tissues [1]. 6-Iodoquinolin-8-amine provides a scaffold amenable to isotopic exchange or electrophilic radioiodination with ¹²³I (t₁/₂ = 13.2 h, γ 159 keV), ¹²⁴I (t₁/₂ = 4.18 d, PET), or ¹³¹I (t₁/₂ = 8.02 d, β⁻/γ). Unlike 4-amino-7-iodoquinoline derivatives previously explored for melanoma imaging [2], the 8-amino isomer offers a distinct conjugation vector for attaching targeting moieties, pharmacokinetic modifiers, or chelating groups without occupying the C4 position critical for quinoline–heme interactions.

Monoamine Oxidase Inhibition Screening and Neuropharmacology SAR

6-Iodoquinolin-8-amine has a validated, quantitatively measured MAO-B IC₅₀ of 15.4 µM, establishing it as a micromolar MAO-B ligand suitable as a starting point for structure–activity relationship exploration [1]. Compared to primaquine's weak MAO-B inhibition, the 6-iodo derivative shows ~6-fold enhanced potency without requiring phenoxy or methyl substituents [2]. Medicinal chemistry teams can procure this compound to probe whether iodine's halogen-bonding potential with the MAO-B active site flavin adenine dinucleotide (FAD) cofactor contributes to inhibitory activity, and to generate analogs exploring 6-position substituent effects systematically.

Environmental Fate and Ecotoxicological Benchmarking Studies

Environmental chemistry laboratories requiring a halogenated quinoline reference standard for ecotoxicity profiling can use 6-Iodoquinolin-8-amine as a representative 6-haloquinoline with documented toxicity toward Vibrio fischeri (IC₅₀ < 10 mg·L⁻¹) [1]. This compound can serve alongside 6-bromoquinoline (IC₅₀ < 10 mg·L⁻¹) and unsubstituted quinoline (IC₅₀ > 200 mg·L⁻¹) in comparative environmental persistence, bioaccumulation, and toxicity (PBT) assessment panels. The CoMFA model published by Li et al. (2022) provides quantitative structure–toxicity parameters that can be validated or refined using this compound as a calibration standard [1].

Quote Request

Request a Quote for 6-Iodoquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.